molecular formula C16H17N3O B12640468 2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide CAS No. 918824-19-8

2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide

Katalognummer: B12640468
CAS-Nummer: 918824-19-8
Molekulargewicht: 267.33 g/mol
InChI-Schlüssel: LJMZYCMIVKEABJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide is a synthetic organic compound belonging to the hydrazinecarboxamide (semicarbazide) class. This scaffold is increasingly recognized in medicinal chemistry for its versatile biological activities and is a privileged structure in the development of novel therapeutic agents . The molecule integrates a hydrazine-carboxamide linker with a benzylidene moiety and a 2,5-dimethylphenyl group, a lipophilic scaffold noted in antimicrobial research . Compounds with this core structure are frequently investigated as potent enzyme inhibitors. Structurally similar (E)-2-benzylidene-hydrazine-1-carboxamide derivatives have demonstrated significant, low-micromolar inhibition of α-glucosidase, a key therapeutic target for managing postprandial hyperglycemia in diabetes . Furthermore, closely related benzylidene-hydrazine-1-carbothioamide analogues have been identified as exceptionally strong tyrosinase inhibitors, showing activity several orders of magnitude greater than standard controls . The hydrazinecarboxamide moiety is known to facilitate key hydrogen bond and hydrophobic interactions with enzyme active sites, as confirmed by molecular docking studies . Beyond enzyme inhibition, the hydrazinecarboxamide scaffold exhibits a broad spectrum of biological properties. Research highlights its potential for antimicrobial , anticancer , antifungal, and antiparasitic applications . The specific 2,5-dimethylphenyl substituent is a feature found in compounds active against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Eigenschaften

CAS-Nummer

918824-19-8

Molekularformel

C16H17N3O

Molekulargewicht

267.33 g/mol

IUPAC-Name

1-(benzylideneamino)-3-(2,5-dimethylphenyl)urea

InChI

InChI=1S/C16H17N3O/c1-12-8-9-13(2)15(10-12)18-16(20)19-17-11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,18,19,20)

InChI-Schlüssel

LJMZYCMIVKEABJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)NC(=O)NN=CC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with benzaldehyde derivatives under specific conditions. One common method includes the reaction of 2,5-dimethylphenylhydrazine with benzaldehyde in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its potential anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Enzyme Inhibition (α-Glucosidase)

The tetrahydrobenzo[b]thiophen-2-yl derivative (IC50: 3.8–25.6 µM) demonstrates superior α-glucosidase inhibition compared to the target compound, highlighting the importance of heterocyclic substituents in enzyme binding. The cyano group at the 3-position of the benzo[b]thiophene ring enhances electron deficiency, facilitating interactions with catalytic residues . In contrast, the target compound’s 2,5-dimethylphenyl group may prioritize lipophilicity over direct electronic effects, limiting its efficacy in this context.

Antiproliferative Activity

Quinolin-6-yl hydrazine-carboxamides (e.g., 5a) exhibit potent antiproliferative effects against HepG2 and A549 cells (IC50: 0.5–12.3 µM), surpassing the target compound in cytotoxicity. The quinoline moiety likely intercalates DNA or inhibits kinases, while the arylidene group modulates solubility and cellular uptake . The absence of a heteroaromatic system in the target compound may explain its lower antiproliferative potency.

Structure-Activity Relationships (SARs)

Key Observations:

Substituent Position : Para-substituted phenyl groups (e.g., 3,5-dimethyl) in PET inhibitors show comparable activity to ortho-substituted derivatives (2,5-dimethyl), but meta-substitution patterns are understudied .

Steric Effects: Bulky substituents (e.g., quinolin-6-yl) improve antiproliferative activity but may reduce solubility, necessitating formulation optimization .

Electronic Effects : Electron-withdrawing groups (e.g., -CN, -F) enhance PET and enzyme inhibition, whereas electron-donating groups (e.g., -CH3) prioritize lipophilicity .

Biologische Aktivität

2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a hydrazone structure characterized by the following:

  • Molecular Formula : C17H18N4O
  • Molecular Weight : Approximately 267.33 g/mol
  • IUPAC Name : 1-(benzylideneamino)-3-(2,5-dimethylphenyl)urea

This unique structure contributes to its biological activities, particularly in antimicrobial and anticancer domains.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's ability to induce apoptosis and cell cycle arrest has been documented, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it interacts with DNA and proteins involved in cancer cell proliferation.
  • Cell Cycle Regulation : Studies have shown that treatment with this compound can lead to G2/M phase arrest in cancer cells, indicating its potential to disrupt normal cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibitory effects on fungal strains
AnticancerInduces apoptosis in MCF-7 and A549 cells
Anti-inflammatoryInhibits COX enzymes

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, the following results were observed:

  • Cytotoxicity Assay : The compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to control groups.
  • Mechanism Analysis : Flow cytometry analysis revealed that the compound caused G2/M phase arrest and increased apoptotic cell populations.

Q & A

Basic Question: What are the established synthetic routes for 2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves condensation of hydrazinecarboxamide derivatives with aromatic aldehydes. For example, analogous hydrazinecarboxamides are synthesized via coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Catalyst loading : DMAP (5–10 mol%) improves yields by activating carboxyl groups.
  • Temperature : Reactions often proceed at room temperature but may require heating (40–60°C) for sterically hindered substrates.
  • Purification : Flash chromatography (ethyl acetate/petroleum ether gradients) or recrystallization from ethanol/water mixtures is recommended .

Basic Question: How is the structural characterization of this compound performed using crystallographic techniques?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation from DMSO or methanol solutions often yields suitable crystals.
  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .
  • Validation : Check for data consistency using CCDC tools or PLATON to identify outliers (e.g., bond angles, R-factors) .
    For visualization, ORTEP-3 or WinGX can generate thermal ellipsoid plots, highlighting molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Advanced Question: How do researchers resolve contradictions in crystallographic data for hydrazinecarboxamide derivatives?

Methodological Answer:
Discrepancies in bond lengths, angles, or disorder modeling often arise. Strategies include:

  • Data reprocessing : Reintegrate diffraction images (using SAINT or APEX4) to improve data completeness.
  • Twinned data refinement : For non-merohedral twinning, use SHELXL’s TWIN/BASF commands to refine twin fractions .
  • Hydrogen bonding analysis : Validate H-bond networks with Mercury software; inconsistent patterns may indicate incorrect space group assignment .
    For example, in analogous compounds like (2E)-2-benzylidene-N-phenylhydrazinecarboxamide, antiparallel dimer formation via N–H···O bonds was critical for resolving packing ambiguities .

Advanced Question: What experimental design considerations are critical for studying the biological activity of this compound?

Methodological Answer:
Focus on mechanism-of-action studies:

  • Target identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., cytochrome P450) or receptors.
  • In vitro assays : Prioritize cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) with positive controls (e.g., doxorubicin for antitumor studies) .
  • Metabolic stability : Perform hepatic microsome assays (human/rat) to assess CYP450-mediated degradation.
    For anticonvulsant activity (observed in related hydrazinecarboxamides), use maximal electroshock (MES) or pentylenetetrazole (PTZ) rodent models, monitoring neurotoxicity via rotarod tests .

Advanced Question: How can researchers address low yields in the synthesis of hydrazinecarboxamide derivatives?

Methodological Answer:
Common pitfalls and solutions:

  • Side reactions : Protect reactive amines with Boc or Fmoc groups during condensation.
  • Byproduct formation : Monitor reactions via TLC (silica gel 60 F254) and optimize stoichiometry (e.g., 1.2:1 aldehyde:hydrazine ratio).
  • Scale-up challenges : Use flow chemistry for exothermic reactions, reducing decomposition risks.
    In one study, switching from DCC to EDCI as a coupling agent increased yields by 15% in similar hydrazinecarboxamide syntheses .

Advanced Question: What computational methods support the analysis of electronic properties in this compound?

Methodological Answer:

  • DFT calculations : Use Gaussian 09 or ORCA to optimize geometries at the B3LYP/6-311G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity.
  • Molecular electrostatic potential (MEP) : Visualize charge distribution to identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen, hydrazine nitrogen) .
  • Docking studies : Combine with molecular dynamics (AMBER) to simulate ligand-protein binding stability.

Advanced Question: How are spectroscopic techniques (NMR, IR) used to confirm the purity and structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Hydrazine NH: δ 9.5–10.5 ppm (broad singlet).
    • Aromatic protons: δ 6.8–7.5 ppm (multiplicity depends on substitution pattern).
    • Carboxamide carbonyl: δ 165–170 ppm in 13C NMR.
  • IR spectroscopy : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) groups.
    For purity, ensure no residual solvent peaks (e.g., DMSO at δ 2.5 ppm) and integrate signals against an internal standard (e.g., TMS) .

Advanced Question: What strategies mitigate challenges in crystallizing hydrazinecarboxamide derivatives?

Methodological Answer:

  • Solvent screening : Use high-throughput platforms (e.g., Crystal16) to test >20 solvent combinations (e.g., acetone/water, DCM/heptane).
  • Additives : Introduce trace co-solvents (e.g., DMF, 1% v/v) to disrupt aggregation.
  • Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions enhances crystal nucleation.
    In structurally similar compounds, adding 5% ethyl acetate to methanol improved crystal quality by reducing lattice defects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.